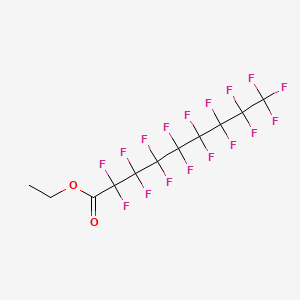

Perfluorononanoate d'éthyle

Vue d'ensemble

Description

Ethyl perfluorononanoate (EPN) is a fluorinated organic compound that is a colorless liquid at room temperature. It is a member of a class of compounds known as perfluorinated alkyl substances (PFASs). These compounds are used in a wide range of industrial and consumer applications, including firefighting foams, non-stick coatings, and water- and oil-repellent coatings. EPN is also used in pharmaceuticals, cosmetics, and as a food additive.

Applications De Recherche Scientifique

Surfactants fluorés non bioaccumulables

Le perfluorononanoate d'éthyle est un type de surfactant fluoré . En raison des effets négatifs des surfactants fluorés conventionnels avec de longues chaînes de perfluorocarbures, ces surfactants conventionnels à longue chaîne de perfluorocarbures ont été restreints dans de nombreuses applications industrielles . Le this compound, en tant qu'alternative non bioaccumulable, a été développé pour répondre aux exigences du développement durable environnemental .

Polymérisation en émulsion d'oléfines fluorées

L'une des applications du this compound est la polymérisation en émulsion d'oléfines fluorées . Ce procédé est utilisé pour créer des fluoropolymères, qui présentent des propriétés uniques en raison des caractéristiques de l'élément fluor .

Manipulation des protéines membranaires

Le this compound peut être utilisé dans la manipulation des protéines membranaires . Les propriétés uniques des surfactants fluorés, tels que le this compound, les rendent adaptés à cette application .

Fabrication du cuir

Une autre application du this compound est la fabrication du cuir . L'utilisation de surfactants fluorés dans cette industrie peut améliorer la qualité et la durabilité des produits en cuir .

Préoccupations environnementales et sanitaires

Les propriétés chimiques et physiques uniques des composés perfluorés tels que le this compound, leur historique de production et leurs préoccupations environnementales et sanitaires font l'objet de recherches continues . La compréhension de ces aspects peut aider à concevoir des produits de remplacement plus sûrs pour la gamme actuelle de produits chimiques perfluorés .

Extraction de l'eau

Le this compound peut être utilisé dans les procédés d'extraction de l'eau . L'utilisation de ce composé dans les cartouches d'extraction en phase solide par échange d'anions a été rapportée, avec des limites de détection de la méthode dans la plage de 0,5 à 17 ng L −1 .

Mécanisme D'action

Target of Action

Ethyl Perfluorononanoate is a type of perfluorinated compound (PFC). The primary targets of PFCs are nuclear receptors, specifically the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα plays a crucial role in the regulation of lipid metabolism and inflammation .

Mode of Action

The mode of action of PFCs, including Ethyl Perfluorononanoate, involves the activation of PPARα . This activation leads to changes in gene expression, affecting various biological processes such as lipid metabolism and inflammation .

Biochemical Pathways

The activation of PPARα by PFCs affects several biochemical pathways. These include pathways involved in lipid metabolism, inflammation, and other processes related to the toxicological features of these chemicals

Pharmacokinetics

The pharmacokinetics of PFCs show major species and sex differences in disposition among congeners with different carbon-chain lengths and functional groups

Result of Action

The activation of PPARα by PFCs can lead to a range of effects. Laboratory animal models have shown that exposure to PFCs can result in hepatotoxicity, tumor induction, developmental toxicity, immunotoxicity, neurotoxicity, and endocrine disruption . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PFCs. These compounds are persistent in the environment due to their unique chemical and physical properties . They have been detected in various environmental media, wildlife, and humans, indicating potential pathways of human exposure . The specific influence of environmental factors on the action of Ethyl Perfluorononanoate is a topic for future research.

Safety and Hazards

Ethyl Perfluorononanoate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Orientations Futures

Perfluorinated compounds (PFCs) like Ethyl Perfluorononanoate have been the subject of increasing research, particularly in the fields of environmental sciences and toxicology . A new generation of fluorinated chemicals has already emerged in commerce, with little information regarding their environmental fate and distribution as well as potential health effects . This suggests that future research will likely focus on these areas.

Analyse Biochimique

Biochemical Properties

Ethyl perfluorononanoate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with peroxisome proliferator-activated receptors (PPARs), specifically PPAR-α and PPAR-γ . These interactions can modulate metabolic pathways, including lipid metabolism and glucose homeostasis. The binding of ethyl perfluorononanoate to these receptors can lead to changes in gene expression and enzyme activity, influencing various biochemical processes.

Cellular Effects

Ethyl perfluorononanoate has been shown to affect various types of cells and cellular processes. It can disrupt lipid metabolism, leading to changes in lipid accumulation and distribution within cells . Additionally, ethyl perfluorononanoate can influence cell signaling pathways, particularly those involving PPARs, which play a crucial role in regulating gene expression and cellular metabolism . These effects can result in altered cell function, including changes in cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of ethyl perfluorononanoate involves its binding to specific biomolecules, such as PPARs. This binding can activate or inhibit the receptors, leading to changes in gene expression and enzyme activity . Ethyl perfluorononanoate can also interfere with protein binding, displacing endogenous ligands and altering cellular signaling pathways . These molecular interactions are critical for understanding the compound’s effects on cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl perfluorononanoate can change over time. The compound is known for its stability and resistance to degradation, which allows it to persist in biological systems for extended periods . Long-term exposure to ethyl perfluorononanoate can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity . These temporal effects are important for assessing the compound’s potential impact on health and the environment.

Dosage Effects in Animal Models

The effects of ethyl perfluorononanoate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects . Studies have shown that high doses of ethyl perfluorononanoate can cause liver toxicity, developmental delays, and immune system suppression in animal models . These dosage-dependent effects are crucial for understanding the compound’s safety and potential risks.

Metabolic Pathways

Ethyl perfluorononanoate is involved in several metabolic pathways, primarily through its interaction with PPARs . These interactions can influence lipid and glucose metabolism, leading to changes in metabolic flux and metabolite levels . The compound can also affect the expression of enzymes involved in these pathways, further modulating metabolic activity . Understanding these metabolic pathways is essential for assessing the compound’s impact on health and disease.

Transport and Distribution

Within cells and tissues, ethyl perfluorononanoate is transported and distributed through various mechanisms. It can bind to transport proteins, such as albumin, which facilitate its movement within the bloodstream and across cell membranes . The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue . These transport and distribution mechanisms are important for understanding the compound’s bioavailability and potential effects on different organs.

Subcellular Localization

Ethyl perfluoronononanoate’s subcellular localization can influence its activity and function. The compound is known to localize in the endoplasmic reticulum and mitochondria, where it can affect lipid metabolism and energy production . Additionally, ethyl perfluoronononanoate can interact with specific targeting signals and post-translational modifications that direct it to particular cellular compartments . These subcellular localization patterns are critical for understanding the compound’s role in cellular processes and its potential impact on health.

Propriétés

IUPAC Name |

ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F17O2/c1-2-30-3(29)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLDSHOYANTUND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F17O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184456 | |

| Record name | Ethyl perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30377-52-7 | |

| Record name | Ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30377-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl perfluorononanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030377527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl perfluorononan-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl perfluorononanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SH42J49JW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

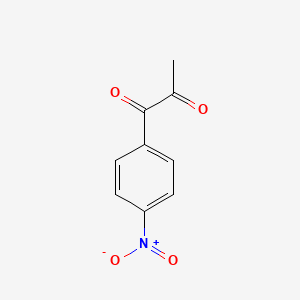

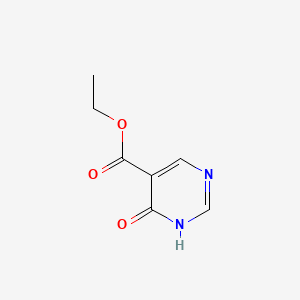

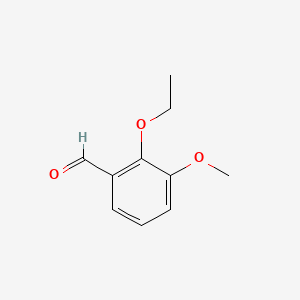

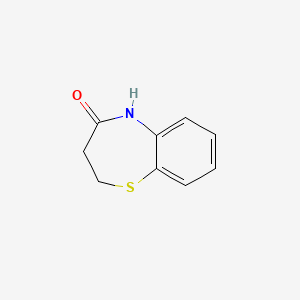

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B1295159.png)